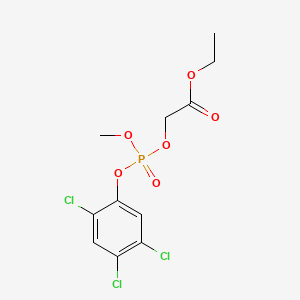
2-Oxo-6-phenylhexa-3,5-dienoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-6-phenylhexa-3,5-dienoyl chloride is a chemical compound with the molecular formula C12H9ClO2 It is known for its unique structure, which includes a phenyl group attached to a hexa-3,5-dienoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-phenylhexa-3,5-dienoyl chloride typically involves the reaction of 2-Oxo-6-phenylhexa-3,5-dienoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Oxo-6-phenylhexa-3,5-dienoic acid+SOCl2→2-Oxo-6-phenylhexa-3,5-dienoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-6-phenylhexa-3,5-dienoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized forms, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 2-Oxo-6-phenylhexa-3,5-dienol.
Oxidation: Formation of 2-Oxo-6-phenylhexa-3,5-dienoic acid.
Wissenschaftliche Forschungsanwendungen
2-Oxo-6-phenylhexa-3,5-dienoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-6-phenylhexa-3,5-dienoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-6-phenylhexa-3,5-dienoic acid
- 2-Oxo-6-phenylhexa-3,5-dienol
- 6-Phenylhexa-3,5-dien-2-one
Uniqueness
2-Oxo-6-phenylhexa-3,5-dienoyl chloride is unique due to its reactive chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution and reduction, sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
63257-27-2 |
|---|---|
Molekularformel |
C12H9ClO2 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-oxo-6-phenylhexa-3,5-dienoyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)11(14)9-5-4-8-10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
YKXSBCKBRUCOFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




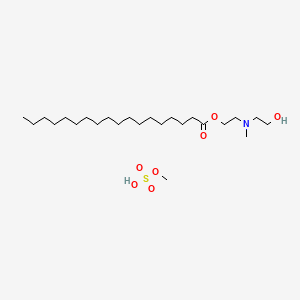
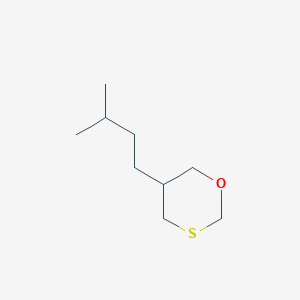

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
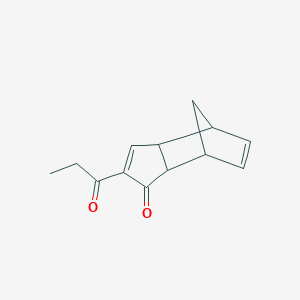

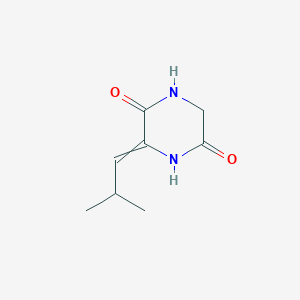
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

